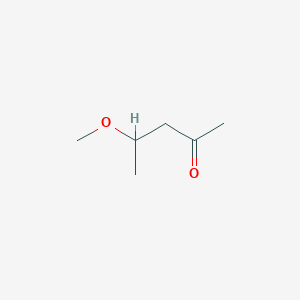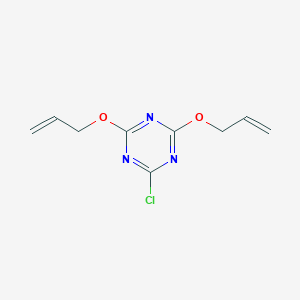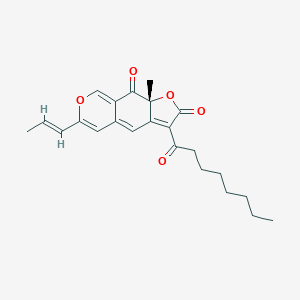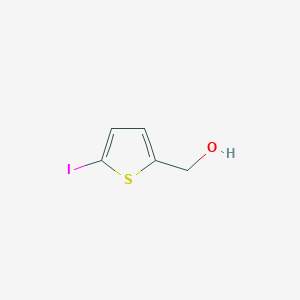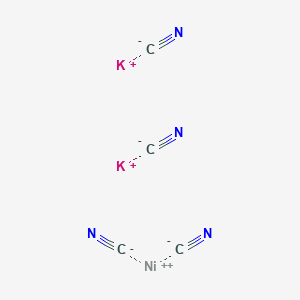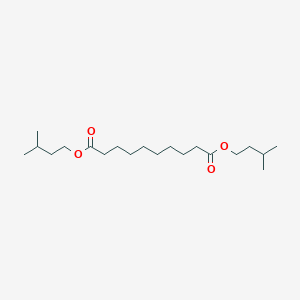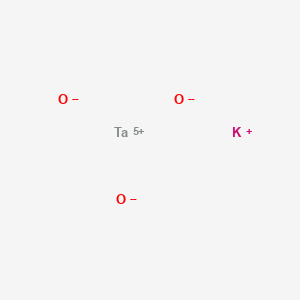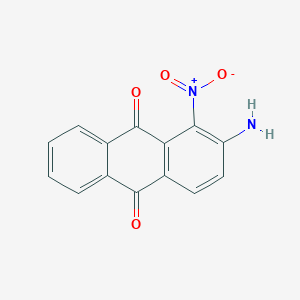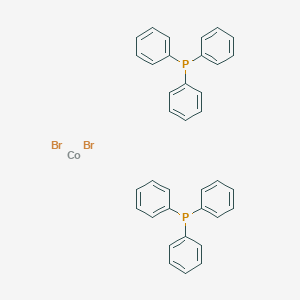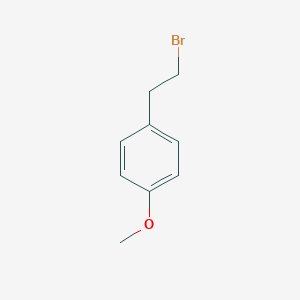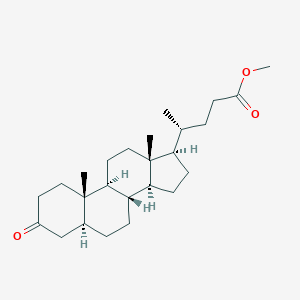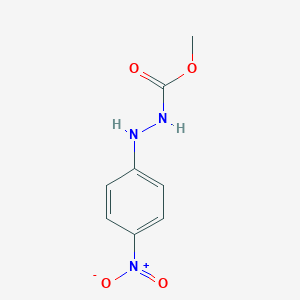
methyl N-(4-nitroanilino)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-(4-nitroanilino)carbamate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a white crystalline solid that is soluble in organic solvents and is commonly used as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of methyl N-(4-nitroanilino)carbamate is not well understood. However, it is believed to act as a carbamate inhibitor, which inhibits the activity of enzymes that contain a carbamate group. This inhibition can lead to a variety of biochemical and physiological effects, including the inhibition of neurotransmitter release, muscle relaxation, and the inhibition of cholinesterase activity.
Effets Biochimiques Et Physiologiques
Methyl N-(4-nitroanilino)carbamate has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the activity of cholinesterase, an enzyme that is responsible for the breakdown of acetylcholine. This inhibition can lead to the accumulation of acetylcholine in the synaptic cleft, which can result in muscle relaxation and other physiological effects. Additionally, methyl N-(4-nitroanilino)carbamate has been shown to inhibit the release of neurotransmitters, which can lead to the inhibition of synaptic transmission.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl N-(4-nitroanilino)carbamate has several advantages for use in lab experiments. It is relatively easy to synthesize, and the yield of the product can be optimized by adjusting the reaction conditions. Additionally, it is a stable compound that can be stored for long periods without degradation. However, there are also some limitations associated with its use. For example, it can be toxic to cells at high concentrations, and its mechanism of action is not well understood.
Orientations Futures
There are several future directions for the use of methyl N-(4-nitroanilino)carbamate in scientific research. One potential application is in the development of novel drugs that target cholinesterase activity. Additionally, it could be used in the synthesis of compounds with potential applications in the treatment of neurological disorders such as Alzheimer's disease. Furthermore, it could be used in the development of insecticides that target cholinesterase activity in insects. Overall, the potential applications of methyl N-(4-nitroanilino)carbamate in scientific research are vast, and further studies are needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
Methyl N-(4-nitroanilino)carbamate can be synthesized by reacting 4-nitroaniline with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate, which is then converted to the final product through an elimination reaction. The synthesis method is relatively simple, and the yield of the product can be optimized by adjusting the reaction conditions.
Applications De Recherche Scientifique
Methyl N-(4-nitroanilino)carbamate has been extensively used in scientific research as a reagent for the synthesis of various compounds. It is commonly used in the synthesis of N-aryl carbamates, which have been shown to exhibit antitumor, antimicrobial, and insecticidal activities. Additionally, methyl N-(4-nitroanilino)carbamate has been used in the synthesis of novel compounds with potential applications in drug discovery and development.
Propriétés
Numéro CAS |
13413-36-0 |
|---|---|
Nom du produit |
methyl N-(4-nitroanilino)carbamate |
Formule moléculaire |
C8H9N3O4 |
Poids moléculaire |
211.17 g/mol |
Nom IUPAC |
methyl N-(4-nitroanilino)carbamate |
InChI |
InChI=1S/C8H9N3O4/c1-15-8(12)10-9-6-2-4-7(5-3-6)11(13)14/h2-5,9H,1H3,(H,10,12) |
Clé InChI |
SCEGCLQQOMZTSX-UHFFFAOYSA-N |
SMILES |
COC(=O)NNC1=CC=C(C=C1)[N+](=O)[O-] |
SMILES canonique |
COC(=O)NNC1=CC=C(C=C1)[N+](=O)[O-] |
Autres numéros CAS |
13413-36-0 |
Synonymes |
methyl N-[(4-nitrophenyl)amino]carbamate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



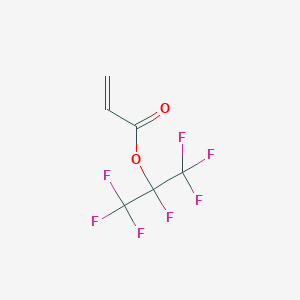
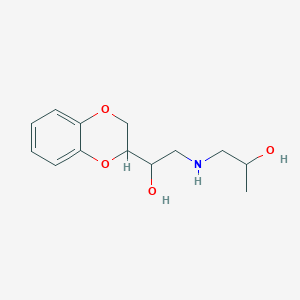
![2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one](/img/structure/B81125.png)
